molecular formula C9H13N5 B13300241 1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine

1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13300241
M. Wt: 191.23 g/mol
InChI Key: FCQBNJBZDLTEPO-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 4-methylpyrazole moiety linked via an ethyl chain to a 4-aminopyrazole group. This compound’s structure allows for hydrogen bonding via the amine group and hydrophobic interactions via the methyl substituent, making it a versatile scaffold for drug discovery.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-[2-(4-methylpyrazol-1-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C9H13N5/c1-8-4-11-13(6-8)2-3-14-7-9(10)5-12-14/h4-7H,2-3,10H2,1H3

InChI Key

FCQBNJBZDLTEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 4-methyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate . Industrial production methods may involve the use of more advanced catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference ID
1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine 4-methylpyrazole, ethyl linker, 4-aminopyrazole 207.25 Kinase inhibition scaffold Target
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Ethyl group at pyrazole N1, methyl linker 207.25 Similar lipophilicity; potential SAR studies
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine ring, cyclopropylamine substituent 215.27 Enhanced aromatic stacking; antiviral leads
N-(3-Chlorobenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine Chlorobenzyl, piperidine-ethyl chain 333.88 Increased basicity; CNS-targeting agents
1-[2-(Diethylamino)ethyl]-1H-pyrazol-4-amine Diethylaminoethyl chain 182.27 Improved solubility; biochemical probes
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)thiazol-2-amine Thiazole ring, ethyl-methyl pyrazole 223.29 Anticancer activity (GLUT1 inhibition)

Key Observations

Substituent Position and Chain Length :

  • The ethyl linker in the target compound balances flexibility and rigidity, whereas analogs with shorter (e.g., methyl in ) or bulkier (e.g., piperidine-ethyl in ) chains exhibit altered binding kinetics.
  • The 4-methyl group on pyrazole enhances steric stability compared to unsubstituted analogs (e.g., ).

Polar substituents like the diethylaminoethyl group in improve aqueous solubility, critical for bioavailability.

Biological Activity :

  • Pyridine-containing analogs (e.g., ) show enhanced π-π stacking in kinase binding pockets, improving inhibitory potency against targets like CDK2 .
  • Thiazole hybrids (e.g., ) demonstrate selective GLUT1 inhibition, highlighting the impact of heterocyclic additions .

Biological Activity

1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine, with the CAS number 1342867-15-5, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, anti-inflammatory, and antioxidant properties.

  • Molecular Formula : C₉H₁₃N₅
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 1342867-15-5

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its efficacy against various cancer cell lines:

Cell Line IC₅₀ (µM) Effect
HepG254.25Moderate inhibition of growth
HeLa38.44Significant inhibition of growth
A54926.00Effective against lung cancer

The compound demonstrated selective toxicity, showing significant inhibition against cancer cells while sparing normal fibroblasts (growth percentage = 80.06%) . This selectivity is crucial for developing therapeutics that minimize side effects on healthy tissues.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well documented. In a comparative study, compounds similar to 1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine exhibited varying degrees of anti-inflammatory activity. The introduction of specific substituents at the pyrazole ring significantly influenced their activity profiles .

Antioxidant Activity

Antioxidant properties are vital for protecting cells from oxidative stress-related damage. The pyrazole moiety has been associated with enhanced antioxidant activities in several studies. The compound showed promising results in assays such as ABTS and DPPH, indicating its potential as a therapeutic agent for oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to significant changes in biological activity:

  • Substituents at position N1 have been shown to affect anticancer activity.
  • Alkyl and aryl groups can enhance or diminish the activity depending on their electronic and steric properties .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on HepG2 Cells : A derivative exhibited an IC₅₀ value of 54.25 µM, indicating moderate cytotoxicity against liver cancer cells while maintaining low toxicity towards normal cells .
  • HeLa Cell Line Study : Another study reported an IC₅₀ value of 38.44 µM against cervical cancer cells, suggesting significant potential for therapeutic applications .

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